2-[(Butan-2-yl)amino]acetic acid hydrochloride
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Description
The compound "2-[(Butan-2-yl)amino]acetic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related amino acid derivatives and their synthesis, which can provide insights into the general field of amino acid derivative chemistry. For instance, the synthesis of unnatural amino acids for boron neutron capture therapy (BNCT) agents , the crystallization of amino acid zwitterions , and the preparation of N-protected α-amino carbonyl compounds are all relevant to understanding the broader context of amino acid derivative synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of a BNCT agent involved monoalkylation and a 2 + 2 cycloaddition, followed by reductive dechlorination and hydantoin formation . Similarly, the synthesis of N-protected α-amino carbonyl compounds was achieved through the reaction of N-tert-butanesulfinyl α-halo imines with alkoxides, followed by TMSOTf-promoted synthesis or HCl-promoted synthesis . These methods indicate the complexity and precision required in synthesizing amino acid derivatives.
Molecular Structure Analysis
The molecular structure of amino acid derivatives is often characterized by techniques such as X-ray crystallography. For instance, the molecular structure of a zwitterionic amino acid derivative was stabilized by intramolecular hydrogen bonds, and the crystal structure featured layers with hydrophilic and hydrophobic properties . The precise molecular structure is crucial for the compound's properties and potential applications.
Chemical Reactions Analysis
Amino acid derivatives can participate in various chemical reactions, which are essential for their transformation into desired products. The papers describe reactions such as ligand substitution to form coordination compounds and the transformation of Schiff bases into chiral amino alcohols through catalytic hydrogenation . These reactions are indicative of the versatility and reactivity of amino acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. For example, the presence of zwitterions can affect the solubility and crystallization behavior of the compounds . The synthesis of specific derivatives, such as (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, demonstrates the ability to introduce functional groups that can modify the properties of the molecule, such as its stereochemical structure .
Safety and Hazards
This compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(butan-2-ylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(2)7-4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYKQJSHEIETDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00637294 |
Source
|
Record name | N-Butan-2-ylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00637294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6939-21-5 |
Source
|
Record name | NSC56790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC56787 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butan-2-ylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00637294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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